REACTION_SMILES
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[Cl:1][CH2:2][CH2:3][C:4](=[O:5])[c:6]1[cH:7][c:8]([CH2:14][CH3:15])[c:9]([CH2:12][CH3:13])[cH:10][cH:11]1.[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[CH2:2]1[CH2:3][C:4](=[O:5])[c:6]2[cH:7][c:8]([CH2:14][CH3:15])[c:9]([CH2:12][CH3:13])[cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(C(=O)CCCl)cc1CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCc1cc2c(cc1CC)C(=O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |